tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate
Overview
Description
tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate: is a chemical compound with the molecular formula C13H27NO6 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethoxy group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with 2-(2-(2-hydroxyethoxy)ethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production often includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like in the presence of a catalyst[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceutical intermediates and specialty chemicals .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands . It is often employed in the development of bioconjugates for targeted drug delivery systems .
Medicine
In medicine, this compound is investigated for its potential as a prodrug . Its unique structure allows for the controlled release of active pharmaceutical ingredients in the body .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings . Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, it can bind to specific receptors, triggering signal transduction pathways that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- N-Boc-N,N’-dimethylethylamine
Uniqueness
What sets tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate apart from similar compounds is its specific combination of functional groups. The presence of both hydroxyethoxy and carbamate groups provides unique reactivity and biological activity . This makes it particularly valuable in applications requiring targeted delivery and controlled release of active ingredients.
Properties
IUPAC Name |
tert-butyl N-[2-[2-(2-hydroxyethoxy)ethylamino]ethyl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O4/c1-12(2,3)18-11(16)14(4)7-5-13-6-9-17-10-8-15/h13,15H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZQCIBGHFVPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345680-97-8 | |
Record name | tert-butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)(methyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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